molecular formula C6H7FN2 B584366 4-Ethyl-5-fluoropyrimidine-d3 CAS No. 1794786-17-6

4-Ethyl-5-fluoropyrimidine-d3

Cat. No.: B584366
CAS No.: 1794786-17-6
M. Wt: 129.153
InChI Key: AYZDRTRWCASUFO-FIBGUPNXSA-N
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Description

4-Ethyl-5-fluoropyrimidine-d3 is a deuterated analog of 4-Ethyl-5-fluoropyrimidine, which is a pyrimidine derivative. This compound is labeled with deuterium, making it useful in various scientific research fields, including medical, environmental, and industrial research. The molecular formula of this compound is C6H4D3FN2, and its molecular weight is 129.15 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoropyrimidine-d3 typically involves the deuteration of 4-Ethyl-5-fluoropyrimidineThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoropyrimidine-d3 undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The ethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the fluorine atom.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the ethyl group.

    Reduction Reactions: Products include ethyl derivatives formed by the reduction of the ethyl group.

Scientific Research Applications

4-Ethyl-5-fluoropyrimidine-d3 is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: It is employed in metabolic studies to trace the incorporation and transformation of pyrimidine derivatives in biological systems.

    Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of pyrimidine-based drugs.

    Industry: It is utilized in the synthesis of advanced materials and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoropyrimidine-d3 involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase and DNA topoisomerase 1.

    Pathways Involved: It interferes with DNA and RNA synthesis by incorporating into nucleic acids and disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil (5-FU): A widely used fluorinated pyrimidine in cancer treatment.

    4-Ethyl-5-fluoropyrimidine: The non-deuterated analog of 4-Ethyl-5-fluoropyrimidine-d3.

    2,4-Difluoropyrimidine: Another fluorinated pyrimidine with different substitution patterns.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in various scientific fields.

Properties

CAS No.

1794786-17-6

Molecular Formula

C6H7FN2

Molecular Weight

129.153

IUPAC Name

5-fluoro-4-(2,2,2-trideuterioethyl)pyrimidine

InChI

InChI=1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3/i1D3

InChI Key

AYZDRTRWCASUFO-FIBGUPNXSA-N

SMILES

CCC1=NC=NC=C1F

Origin of Product

United States

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